molecular formula C10H9Cl2NO2 B13814237 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- CAS No. 21441-01-0

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl-

Cat. No.: B13814237
CAS No.: 21441-01-0
M. Wt: 246.09 g/mol
InChI Key: MTQBQKRLIDTQKB-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- is a heterocyclic compound belonging to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and methyl groups in the structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid derivatives with acyl chlorides, followed by cyclization using cyclizing agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for high yields under mild conditions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Comparison with Similar Compounds

  • 2-Methyl-4H-3,1-benzoxazin-4-one
  • 2-Phenyl-4H-3,1-benzoxazin-4-one
  • 2-Substituted 4H-3,1-benzoxazin-4-one derivatives

Comparison:

Properties

CAS No.

21441-01-0

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

6,8-dichloro-4,4-dimethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H9Cl2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14)

InChI Key

MTQBQKRLIDTQKB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Cl)Cl)NC(=O)O1)C

Origin of Product

United States

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